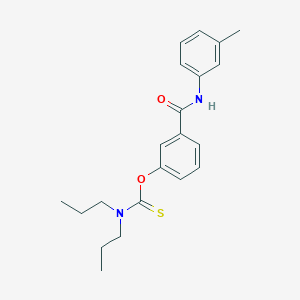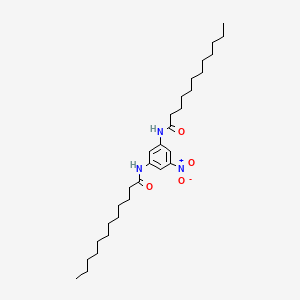![molecular formula C24H14BrN3O4 B11557616 2-(4-bromophenyl)-N-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11557616.png)
2-(4-bromophenyl)-N-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(3-NITROPHENYL)FURAN-2-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a benzoxazole ring, and a nitrophenyl-furan moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(3-NITROPHENYL)FURAN-2-YL]METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the bromophenyl and nitrophenyl-furan groups. Common reagents used in these reactions include bromine, nitrobenzene, and furan derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(3-NITROPHENYL)FURAN-2-YL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert nitro groups to amines.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often carried out in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles like amines or thiols; reactions may require the presence of a base and are conducted under reflux conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted benzoxazole derivatives.
Applications De Recherche Scientifique
(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(3-NITROPHENYL)FURAN-2-YL]METHANIMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Mécanisme D'action
The mechanism of action of (E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(3-NITROPHENYL)FURAN-2-YL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: Compounds with structures similar to heparin, found in marine organisms and used for their anticoagulant properties.
Uniqueness
(E)-N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(3-NITROPHENYL)FURAN-2-YL]METHANIMINE is unique due to its complex structure, which combines multiple functional groups and aromatic rings
Propriétés
Formule moléculaire |
C24H14BrN3O4 |
|---|---|
Poids moléculaire |
488.3 g/mol |
Nom IUPAC |
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1-[5-(3-nitrophenyl)furan-2-yl]methanimine |
InChI |
InChI=1S/C24H14BrN3O4/c25-17-6-4-15(5-7-17)24-27-21-13-18(8-10-23(21)32-24)26-14-20-9-11-22(31-20)16-2-1-3-19(12-16)28(29)30/h1-14H |
Clé InChI |
XXVKDQLVTYWWLN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NC3=CC4=C(C=C3)OC(=N4)C5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-(4-Methyl-1,3-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide]](/img/structure/B11557533.png)
![4-(4-bromophenyl)-2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1,3-thiazole](/img/structure/B11557541.png)
![O-{3-[(3,4-dimethylphenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate](/img/structure/B11557543.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-2-ethoxyphenyl benzoate](/img/structure/B11557550.png)


![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11557562.png)
![4-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11557563.png)
![2-(3,4-dimethylphenyl)-4-{[(4-ethoxyphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11557566.png)
![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11557567.png)
![3-[(2E)-2-(4-fluorobenzylidene)-1-methylhydrazinyl]-6-nitro-1,2-benzothiazole 1,1-dioxide](/img/structure/B11557569.png)
![N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11557571.png)
![2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol](/img/structure/B11557572.png)
![(5E)-3-{[(2,6-dimethylphenyl)amino]methyl}-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11557587.png)
